molecular formula C5H5BrClF3 B3041760 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene CAS No. 356-73-0

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene

Cat. No.: B3041760
CAS No.: 356-73-0
M. Wt: 237.44 g/mol
InChI Key: QQVDBKBIOLTXSK-IHWYPQMZSA-N
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Description

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene is a chemical compound with the molecular formula C5H5BrClF3 and a molecular weight of 237.45 g/mol . It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated compound. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene typically involves halogenation reactions. One common method is the addition of bromine and chlorine to a fluorinated pentene precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and at a specific temperature to ensure the selective addition of halogens .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce saturated or partially saturated compounds .

Scientific Research Applications

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene is unique due to its specific combination of halogens and the presence of a double bond, which provides distinct reactivity patterns compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

CAS No.

356-73-0

Molecular Formula

C5H5BrClF3

Molecular Weight

237.44 g/mol

IUPAC Name

(Z)-5-bromo-4-chloro-4,5,5-trifluoropent-2-ene

InChI

InChI=1S/C5H5BrClF3/c1-2-3-4(7,8)5(6,9)10/h2-3H,1H3/b3-2-

InChI Key

QQVDBKBIOLTXSK-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\C(C(F)(F)Br)(F)Cl

SMILES

CC=CC(C(F)(F)Br)(F)Cl

Canonical SMILES

CC=CC(C(F)(F)Br)(F)Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene
Reactant of Route 2
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene
Reactant of Route 3
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene
Reactant of Route 4
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene
Reactant of Route 5
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene
Reactant of Route 6
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene

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